molecular formula C16H22O4 B218062 Sartortuosterol A CAS No. 110325-83-2

Sartortuosterol A

Cat. No.: B218062
CAS No.: 110325-83-2
M. Wt: 492.7 g/mol
InChI Key: DHQPGHFKCMJXKL-UHFFFAOYSA-N
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Description

Sartortuosterol A is a chemical compound with the molecular formula C30H52O5. It is a derivative of ergostane, a steroid framework, and features three hydroxyl groups at positions 3, 6, and 9, as well as an acetate group at position 25.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sartortuosterol A typically involves multiple steps, starting from ergostane or its derivatives. The hydroxylation at positions 3, 6, and 9 can be achieved through selective oxidation reactions using reagents such as osmium tetroxide or hydrogen peroxide in the presence of catalysts. The acetylation at position 25 is usually carried out using acetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Sartortuosterol A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Sartortuosterol A has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex steroidal compounds.

    Biology: Studied for its potential role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sartortuosterol A involves its interaction with specific molecular targets and pathways. The hydroxyl groups and acetate moiety play a crucial role in its binding affinity and activity. The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 3,5,6-Trihydroxyergostan-25-yl acetate
  • 3,6,9-Trihydroxycholestan-25-yl acetate
  • 3,6,9-Trihydroxyandrostane-25-yl acetate

Uniqueness

Sartortuosterol A is unique due to its specific hydroxylation pattern and the presence of an acetate group at position 25. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[2,3-dimethyl-6-(3,6,9-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)heptan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O5/c1-18(8-9-19(2)27(4,5)35-20(3)31)22-10-11-23-24-17-26(33)25-16-21(32)12-13-29(25,7)30(24,34)15-14-28(22,23)6/h18-19,21-26,32-34H,8-17H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQPGHFKCMJXKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)C(C)(C)OC(=O)C)C1CCC2C1(CCC3(C2CC(C4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20911588
Record name 3,6,9-Trihydroxyergostan-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110325-83-2
Record name (+)-Sartortuosterol A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110325832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6,9-Trihydroxyergostan-25-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20911588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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